Selenocystamine

Description

Historical Context and Academic Trajectory of Selenocystamine Research

The journey into understanding the biological significance of selenium compounds like this compound is deeply rooted in the broader history of selenium biochemistry. Initially identified as a toxic element in the 19th century, selenium's essential role as a micronutrient was not recognized until the mid-20th century. nih.govmdpi.com A pivotal moment in selenium research came in 1974 with the discovery of selenocysteine (B57510) by biochemist Thressa Stadtman. wikipedia.org This finding established selenocysteine as the 21st proteinogenic amino acid, a selenium-containing analogue of cysteine. wikipedia.orgnih.gov

The discovery of selenocysteine, encoded by the UGA codon, spurred intensive investigation into its role within a unique class of proteins known as selenoproteins. nih.govnih.gov Many of these selenoproteins, such as glutathione (B108866) peroxidases and thioredoxin reductases, were found to be crucial for cellular redox homeostasis. nih.govki.se The reactivity of the selenocysteine residue at the active site of these enzymes was identified as key to their biological function. nih.govpnas.org

Within this context, this compound emerged as a valuable tool in chemical biology. As the diselenide form of selenocysteamine, it serves as a stable precursor to the more reactive selenol (-SeH) species. pnas.org Early studies on various selenium compounds explored their toxicity and biological effects. unl.edu The academic trajectory of this compound research specifically gained momentum as scientists sought to understand and mimic the redox activity of selenoproteins.

A significant area of research has been its application in studying and facilitating the oxidative folding of proteins. nih.govjst.go.jp The ability of this compound to be reduced by thiols to generate selenocysteamine in situ makes it an effective catalyst for disulfide bond formation and rearrangement, a critical step in the proper folding of many proteins. pnas.orgnih.gov Researchers have utilized this compound to improve the accumulation of recombinant proteins that require multiple disulfide bonds for their activity. nih.gov Its use as a small molecule catalyst has provided insights into the rate-limiting steps of protein folding within cellular compartments like the chloroplast. nih.gov

Furthermore, the redox properties of this compound have made it a compound of interest in the broader field of redox biology. ki.semdpi.com Studies have investigated its interactions with cellular thiols, such as those in metallothionein (B12644479), and its ability to generate reactive oxygen species, highlighting its potential to influence cellular redox signaling pathways. pnas.orgmdpi.com The distinct redox potential of the diselenide bond compared to the disulfide bond in its sulfur analogue, cystamine (B1669676), has been a key aspect of this research. pnas.orgjst.go.jp

Chemical Identity and Significance as a Selenocysteine Derivative in Research

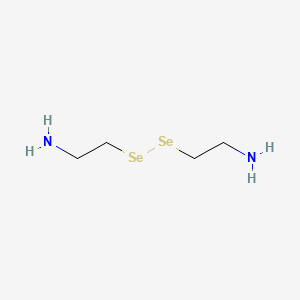

This compound is an organoselenium compound that holds a significant place in chemical biology research due to its direct relationship with the amino acid selenocysteine. unl.edu Chemically, it is the symmetrical diselenide of selenocysteamine, meaning it consists of two selenocysteamine molecules linked by a diselenide (-Se-Se-) bond. pnas.org This structure is analogous to cystamine, which is the disulfide form of cysteamine.

The significance of this compound as a research tool stems from its identity as a stable, yet reactive, derivative of a selenocysteine-like molecule. Selenocysteine itself is highly susceptible to air oxidation, making its direct use in many experimental settings challenging. pnas.org this compound, in its diselenide form, offers greater stability while retaining the essential redox characteristics of the selenol group upon reduction. pnas.orgjst.go.jp

In research, this compound is often referred to as a "procatalyst". pnas.org This is because it can readily react with biological thiols, such as glutathione or cysteine residues in proteins, in a thiol-diselenide exchange reaction. This reaction cleaves the diselenide bond and generates two molecules of selenocysteamine, the active selenol-containing species. pnas.org This in situ generation of a potent nucleophile and redox catalyst is a cornerstone of its utility.

The selenol group of selenocysteamine is more acidic and a stronger nucleophile than the thiol group of its sulfur counterpart, cysteamine, at physiological pH. jst.go.jp This enhanced reactivity allows it to participate more efficiently in redox reactions, including the catalysis of disulfide bond formation and isomerization during protein folding. nih.govnih.govresearchgate.net By replacing cysteine with selenocysteine analogs in peptides, or by using small molecules like this compound as folding catalysts, researchers can significantly accelerate folding rates and overcome kinetic traps. nih.govnih.gov

The distinct chemical properties of the selenium atom in this compound also make it a valuable probe in biochemical studies. The unique isotopic signature of selenium can be utilized in mass spectrometry to identify and track selenium-containing molecules within complex biological samples. nih.gov The lower redox potential of the diselenide bond compared to a disulfide bond allows for preferential formation and specific cleavage, enabling researchers to control and study intricate folding pathways of proteins with multiple disulfide bridges. jst.go.jp

Properties

IUPAC Name |

2-(2-aminoethyldiselanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2Se2/c5-1-3-7-8-4-2-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGIKJLVQNCRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Se][Se]CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181470 | |

| Record name | Selenocystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2697-61-2 | |

| Record name | Selenocystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002697612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenocystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Selenocystamine

Advanced Chemical Synthesis Pathways for Selenocystamine and Selenocysteamine

Recent advancements in chemical synthesis have enabled more efficient and controlled production of this compound and its constituent, selenocysteamine. These methods are crucial for obtaining these compounds in their desired forms for further research and application.

Direct Synthesis of Diselenide and Selenolate Forms

The direct synthesis of the diselenide form of this compound, and the generation of its corresponding selenolate, are fundamental processes in organoselenium chemistry. One common approach to synthesize selenocystine (B224153), a related diselenide-containing amino acid, involves the reaction of β-L-chloroalanine with disodium (B8443419) diselenide. rsc.org Another method starts from a protected serine ester, which is converted to a bromoalanine derivative and then treated with dilithium (B8592608) diselenide (Li₂Se₂). rsc.org While effective, scaling up this particular reaction can present challenges. rsc.org

The generation of the reactive selenolate anion from the diselenide is typically achieved through reduction. For instance, the selenolate anion of selenocysteamine can be produced by reducing the diselenide with sodium borohydride (B1222165). nih.gov This highly nucleophilic selenolate is then available for subsequent reactions. nih.gov The choice of reducing agent is critical, as overly strong agents can lead to undesired deselenization, while weak agents may not fully reduce the diselenide, thus decreasing the efficiency of subsequent reactions. jst.go.jp

A summary of common reagents used in the synthesis of diselenide and selenolate forms is presented below:

| Reagent | Role in Synthesis |

| Disodium diselenide (Na₂Se₂) | Selenium source for reaction with halo-alanines. rsc.org |

| Dilithium diselenide (Li₂Se₂) | Selenium source for reaction with protected bromoalanine esters. rsc.org |

| Sodium borohydride (NaBH₄) | Reducing agent to convert diselenides to selenolates. nih.gov |

| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing agent used to break diselenide bonds. jst.go.jp |

Stereoselective Approaches in Selenocysteine (B57510) and this compound Synthesis

Achieving stereoselectivity is a significant challenge in the synthesis of chiral molecules like selenocysteine and, by extension, derivatives of this compound. A notable strategy involves a photoredox-catalyzed asymmetric Giese reaction. nih.gov This method utilizes a chiral auxiliary to control the diastereoselectivity during the key alkylation step, allowing for the synthesis of a wide range of β-thiolated and β-selenolated amino acids with high enantiopurity. nih.gov The resulting selenazolidine or thiazolidine (B150603) amino acids can be directly used in peptide synthesis without extensive protecting-group manipulations. nih.gov

Another approach to optically pure selenocysteine derivatives involves the nucleophilic displacement of an O-tosylated L-serine derivative. rsc.org Additionally, the Se-Michael addition of Se-nucleophiles to chiral bicyclic dehydroalanines has been reported as a method to generate the stereogenic center with complete stereocontrol. thieme-connect.de β-Arylseleno carbonyl compounds are often prepared by the addition of arylselenolates to α,β-unsaturated carbonyl compounds. researchgate.net

Strategies for Functionalization and Derivatization

The functionalization and derivatization of this compound and its analogs are key to developing tools for biological research, including bioconjugation and the creation of research probes.

Generation of Internally Stabilized Selenocysteine/Selenocystamine Derivatives

The inherent instability of some selenocysteine derivatives, which can undergo oxidative elimination, has prompted the development of internally stabilized forms. rsc.org Research has shown that introducing amino or imino substituents capable of interacting with the selenium atom can enhance the stability of these derivatives. rsc.orgrsc.org This intramolecular interaction appears to modulate the reactivity of the selenium atom. rsc.org Such stabilized derivatives can serve as procatalysts for generating catalytically active selenols. rsc.org

These aryl-substituted selenocysteine derivatives can be synthesized from commercially available L-serine. rsc.orgrsc.org The synthesis often involves the conversion of a protected L-serine to a bromoalanine derivative, followed by reaction with a selenium-containing nucleophile. rsc.org

Chemical Modifications for Bioconjugation and Research Probe Development

The unique reactivity of the selenol group makes selenocysteine and its derivatives valuable for bioconjugation and the development of research probes. nih.govnih.gov The lower pKa of a selenol compared to a thiol (5.43 vs. 8.3) means it is more nucleophilic at physiological pH, allowing for selective reactions. researchgate.netwikipedia.org

Several electrophilic functional groups have been shown to react efficiently with selenocysteine for conjugation purposes. These include heteroaryl sulfones, iodoacetamide, and allenamides. nih.gov Allenamide-based probes, in particular, demonstrate high chemo- and site-selectivity for selenocysteine and form stable conjugates. nih.gov The development of small-molecule fluorescent probes for detecting selenocysteine is also an active area of research, with applications in understanding its physiological roles and diagnosing diseases. nih.gov These probes are often designed based on the cleavage of a responsive group by the selenocysteine nucleophile. nih.gov

Furthermore, selenocysteine can be used to create dehydroalanine (B155165) (Dha) residues, which are useful electrophilic handles for the chemoselective preparation of peptide conjugates. acs.orgacs.org This is achieved through the oxidative or alkylative elimination of selenium. acs.org

Solid-Phase Synthesis and Native Chemical Ligation Techniques for Selenocysteine-Containing Peptides

Solid-phase peptide synthesis (SPPS) is a cornerstone for producing peptides containing selenocysteine. jst.go.jpnih.gov Fmoc-protected selenocysteine derivatives, such as Fmoc-Se-p-methoxybenzylselenocysteine, are used in SPPS to incorporate this amino acid into peptide chains. acs.orgnih.govacs.org

Native chemical ligation (NCL) is a powerful technique for synthesizing larger proteins by joining peptide fragments. nih.gov Selenocysteine-mediated NCL has emerged as a highly efficient method. nih.govresearchgate.net The reaction involves the coupling of a peptide with an N-terminal selenocysteine and another with a C-terminal thioester. researchgate.netacs.org Due to the higher nucleophilicity of the selenolate compared to the thiolate, these ligations often proceed more rapidly and at lower concentrations than traditional cysteine-based NCL. researchgate.netacs.org

A recent advancement in this area is diselenide-selenoester ligation (DSL), which involves the reaction of a peptide with an N-terminal selenocysteine and another with a C-terminal selenoester. nih.gov This method is efficient even at sterically hindered junctions and across a broad pH range. nih.gov Following ligation, the selenocysteine residue can be converted to alanine (B10760859) or serine through deselenization techniques, further expanding the versatility of this approach. nih.gov

A comparison of key ligation techniques involving selenocysteine is provided below:

| Ligation Technique | Key Features | Advantages |

| Selenocysteine-mediated NCL | Reaction between an N-terminal Sec peptide and a C-terminal thioester peptide. researchgate.netacs.org | Faster reaction rates and higher efficiency compared to Cys-NCL. researchgate.netacs.org |

| Diselenide-Selenoester Ligation (DSL) | Additive-free ligation of an N-terminal Sec peptide and a C-terminal selenoester peptide. nih.gov | Rapid, efficient at hindered sites, broad pH range, ligation site can be converted to Ala or Ser. nih.gov |

Molecular and Cellular Mechanisms of Action

Redox Biology and Antioxidant Mechanisms at the Molecular Level

Selenocystamine and its reduced form, selenocysteine (B57510), are pivotal players in cellular redox biology, exhibiting potent antioxidant capabilities through intricate interactions with key cellular systems. Their mechanisms of action are multifaceted, involving direct scavenging of reactive species and modulation of major antioxidant pathways.

Interactions with the Glutathione (B108866) System: Glutathione Oxidase Activity and Redox Cycling

This compound (RSe-SeR) demonstrates notable glutathione oxidase activity, catalyzing the oxidation of glutathione (GSH) to glutathione disulfide (GSSG) in the presence of oxygen. nih.gov This process is initiated by the reduction of the diselenide bond in this compound by GSH, which generates two equivalents of the selenolate derivative, selenocysteamine (RSe-), through a transient selenenylsulfide intermediate (RSe-SG). nih.gov In anaerobic conditions, the formation of selenocysteamine is the primary reaction observed. nih.gov

However, under aerobic conditions, selenocysteamine engages in a three-step reduction of molecular oxygen to water. nih.gov This redox cycling involves:

A one-electron transfer from selenocysteamine to dioxygen, producing a superoxide (B77818) radical and a selenyl radical (RSe•), which rapidly combines to form this compound. nih.gov

A subsequent, much faster one-electron transfer from selenocysteamine to the superoxide radical, yielding hydrogen peroxide and another selenyl radical that also quickly forms this compound. nih.gov

A two-electron transfer from selenocysteamine to hydrogen peroxide, which is significantly faster than the reduction of oxygen. This step is thought to proceed through a selenenic acid intermediate (RSeOH) that is trapped by excess GSH to form the selenenylsulfide. nih.gov

| Reaction Step | Reactants | Products | Key Features | References |

|---|---|---|---|---|

| Initial Reduction | This compound (RSe-SeR) + 2 GSH | 2 Selenocysteamine (RSe-) + GSSG | Forms the redox-active selenolate. | nih.gov |

| Oxygen Reduction (Step 1) | RSe- + O₂ | Superoxide (O₂⁻) + Selenyl radical (RSe•) -> RSe-SeR | One-electron transfer. | nih.gov |

| Oxygen Reduction (Step 2) | RSe- + O₂⁻ | Hydrogen peroxide (H₂O₂) + RSe• -> RSe-SeR | Faster one-electron transfer. | nih.gov |

| Oxygen Reduction (Step 3) | 2 RSe- + H₂O₂ | 2 RSeOH -> RSe-SeR + H₂O | Two-electron transfer, can be trapped by GSH. | nih.gov |

Modulation of the Thioredoxin System and Related Enzymes

The thioredoxin (Trx) system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, is a crucial cellular disulfide reductase system. acs.org Mammalian thioredoxin reductases are selenoproteins containing a highly reactive selenocysteine (Sec) residue at their active site. acs.orgnih.gov This Sec residue is essential for the enzyme's catalytic activity. portlandpress.com

This compound and its reduced form, selenocysteine, can interact with and modulate the thioredoxin system. The selenolate of selenocysteine is a potent nucleophile, and its location in the C-terminus of TrxR makes it a target for various electrophilic compounds. nih.gov While direct modulation of TrxR by this compound itself is less characterized, the underlying chemistry of selenocysteine is central to TrxR's function and interaction with other molecules. For instance, TrxR can catalyze the reduction of oxidized thioredoxin and other proteins, and this activity is dependent on its selenocysteine residue. nih.gov

Furthermore, the thioredoxin and glutaredoxin systems can efficiently redox cycle with selenide (B1212193) or selenolates in the presence of oxygen, highlighting a broader interaction between selenium compounds and these critical redox systems. mdpi.com The presence of selenocysteine in TrxR confers significant resistance to inactivation by oxidation compared to its cysteine-containing counterparts. acs.org This resistance is attributed to the ability of selenocysteine to resist overoxidation and to more efficiently metabolize various oxidants. acs.org

Mechanistic Insights into Reactive Oxygen Species (ROS) Scavenging

This compound and its derivatives are effective scavengers of reactive oxygen species (ROS). The selenol group of selenocysteine is a specialized thiol that can undergo oxidation to various states, including diselenides, selenenic acids, seleninic acids, and selenonic acids. researchgate.netresearchgate.net This ability to cycle between reduced and oxidized states makes selenium compounds efficient redox regulators and ROS scavengers. researchgate.net

The primary mechanism for ROS scavenging involves the reduction of hydroperoxides. For example, selenols can react with hydrogen peroxide (H₂O₂) to form a selenenic acid intermediate, which is then reduced back to the selenol. scielo.br This catalytic cycle effectively detoxifies H₂O₂. The reaction rate for the oxidation of selenocysteine by H₂O₂ is significantly high, a property attributed to the interaction between selenocysteine and its molecular environment within enzymes like glutathione peroxidase. acs.orgnih.gov

In the context of this compound, its reduction to selenocysteamine is the first step in this antioxidant activity. The resulting selenol can then directly participate in the reduction of ROS. nih.gov The process of redox cycling, as described in the interaction with the glutathione system, also contributes to ROS scavenging by consuming superoxide and hydrogen peroxide. nih.gov

One-Electron Transfer Processes and Free Radical Scavenging Mechanisms

This compound and its reduced form are capable of participating in one-electron transfer processes, which is a key aspect of their free radical scavenging mechanisms. The selenolate (RSe-) can rapidly reduce species like ferricytochrome c through a one-electron transfer. nih.gov

The lower redox potential of selenium compounds compared to their sulfur analogs makes them better single-electron transfer reductants. researchgate.net This property is central to their ability to scavenge free radicals. For instance, a selanyl (B1231334) radical (RSe•), which can be formed during redox reactions, is less likely to abstract a hydrogen atom from the protein backbone compared to a thiyl radical (RS•). acs.orgresearchgate.net This difference in reactivity helps to prevent protein damage and inactivation that can be caused by free radical chain reactions. acs.org

The ability of selenocysteamine to engage in one-electron transfers with dioxygen and superoxide radicals, as seen in its glutathione oxidase activity, is a direct demonstration of its role in free radical scavenging. nih.gov These reactions convert highly reactive free radicals into less harmful species. nih.govnih.gov

Enzymatic Interactions and Activity Modulation

This compound/Selenocysteine as Substrates or Modulators of Enzyme Activity

This compound and its constituent, selenocysteine, play significant roles as both substrates and modulators of various enzymes, particularly those involved in redox regulation.

Selenocysteine is the key catalytic amino acid in the active site of several important enzymes, including glutathione peroxidases (GPx) and thioredoxin reductases (TrxR). nih.govpnas.orgresearchgate.net In these enzymes, the selenocysteine residue is directly involved in the catalytic cycle of reducing peroxides and other substrates. scielo.brresearchgate.net For example, in GPx, the selenol of selenocysteine is oxidized by a hydroperoxide to a selenenic acid, which is then reduced back in a two-step process involving glutathione. researchgate.net

This compound itself can act as a pro-catalyst. For instance, in the presence of metallothionein (B12644479) (MT), this compound is reduced to selenocysteamine, which then becomes the catalytic species for peroxidation and disulfide interchange reactions. pnas.orgpnas.org This demonstrates how a relatively stable diselenide can be converted in situ to a catalytically active selenol.

Furthermore, selenocysteine lyase (SCLY) is an enzyme that specifically catalyzes the decomposition of selenocysteine into alanine (B10760859) and elemental selenium (in the form of selenide). nih.gov This selenide can then be utilized for the synthesis of new selenoproteins. nih.gov This highlights the role of selenocysteine as a crucial substrate in the metabolic pathways that regulate the cellular selenium pool.

The unique chemical properties of selenocysteine, such as its lower pKa and higher nucleophilicity compared to cysteine, make it a superior catalyst in many redox reactions. wikipedia.org This is a key reason why selenocysteine has been evolutionarily selected for in the active sites of certain oxidoreductases. plos.org

| Enzyme | Interaction Type | Role of Selenium Compound | Outcome | References |

|---|---|---|---|---|

| Glutathione Peroxidase (GPx) | Substrate (Selenocysteine) | Catalytic residue in the active site. | Reduction of hydroperoxides. | scielo.brresearchgate.netnih.gov |

| Thioredoxin Reductase (TrxR) | Substrate (Selenocysteine) | Essential for catalytic activity in reducing thioredoxin. | Maintains cellular redox homeostasis. | acs.orgnih.govportlandpress.com |

| Metallothionein (MT) | Modulator (this compound) | Acts as a pro-catalyst, reduced to selenocysteamine. | Initiates catalytic peroxidation and disulfide interchange. | pnas.orgpnas.org |

| Selenocysteine Lyase (SCLY) | Substrate (Selenocysteine) | Specifically decomposed by the enzyme. | Provides selenide for selenoprotein synthesis. | nih.gov |

Impact on Selenoenzyme Catalysis (e.g., Glutathione Peroxidases, Thioredoxin Reductases, Iodothyronine Deiodinases)

This compound, as a diselenide, participates in redox reactions that can influence the activity of key selenoenzymes. These enzymes, which incorporate the amino acid selenocysteine (Sec) at their active sites, are crucial for various physiological processes. mdpi.com The reactivity of the selenol group in Sec, which is more readily ionized at physiological pH compared to the thiol group of cysteine, gives these enzymes their catalytic advantage. mdpi.comsemanticscholar.org

Glutathione Peroxidases (GPx):

Glutathione peroxidases are a family of antioxidant enzymes that play a vital role in protecting cells from oxidative damage by neutralizing hydrogen peroxide and organic hydroperoxides. mdpi.com this compound can exhibit glutathione peroxidase-like activity. rsc.org The catalytic cycle of GPx involves the oxidation of the active site selenocysteine. mdpi.com this compound can mimic this by catalyzing the oxidation of glutathione (GSH) to glutathione disulfide (GSSG). nih.gov This process involves the reduction of the diselenide bond in this compound by GSH to form selenocysteamine, which then participates in the reduction of peroxides. nih.gov However, this compound is considered a poor catalytic model for GPx because it can also catalyze the oxygen-mediated oxidation of GSH, a glutathione oxidase activity not characteristic of the native enzyme. nih.gov This oxidase activity involves one-electron transfers from the selenolate of selenocysteamine to oxygen, generating superoxide radicals. nih.gov

Thioredoxin Reductases (TrxR):

Mammalian thioredoxin reductases are homodimeric flavoproteins containing a critical selenocysteine residue at their C-terminus. portlandpress.comnih.govoup.com These enzymes are essential for maintaining cellular redox homeostasis by reducing oxidized thioredoxin. nih.govresearchgate.net The selenocysteine in TrxR is a primary target for electrophiles, and its modification can lead to enzyme inhibition. nih.gov While direct studies on the interaction between this compound and TrxR are limited, the known reactivity of this compound with thiols suggests it could potentially interact with the active site of TrxR. nih.gov The activity of TrxR is dependent on selenium availability, and its expression can be significantly increased by selenium supplementation. portlandpress.comnih.gov

Iodothyronine Deiodinases (Dio):

Iodothyronine deiodinases are selenoenzymes responsible for the activation and inactivation of thyroid hormones by removing specific iodine atoms. wikipedia.orgmdpi.com There are three main types of deiodinases (Dio1, Dio2, and Dio3), all of which contain a highly conserved selenocysteine residue in their active center. oup.commdpi.com This selenocysteine is crucial for their catalytic activity. oup.combioscientifica.com The proposed mechanism involves the selenolate of the active site Sec acting as the iodide acceptor. mdpi.comoup.com Mutation of this selenocysteine to cysteine dramatically reduces the enzyme's turnover number, highlighting the catalytic advantage of selenium over sulfur in this reaction. oup.com While the direct impact of this compound on deiodinase activity is not extensively documented, the general reactivity of seleno-compounds suggests potential interactions with the deiodinase catalytic cycle.

| Selenoenzyme | Function | Role of Selenocysteine | Potential Interaction with this compound |

| Glutathione Peroxidases (GPx) | Antioxidant defense, reduction of hydroperoxides. mdpi.com | Catalytic residue oxidized during peroxide reduction. mdpi.com | Mimics GPx activity by oxidizing GSH, but also exhibits non-native oxidase activity. nih.gov |

| Thioredoxin Reductases (TrxR) | Reduces oxidized thioredoxin, maintains redox homeostasis. nih.govresearchgate.net | Essential for catalytic activity, target for electrophiles. nih.gov | Potential to interact with the active site due to its reactivity with thiols. nih.gov |

| Iodothyronine Deiodinases (Dio) | Activation and inactivation of thyroid hormones. wikipedia.org | Acts as the iodide acceptor in the deiodination reaction. mdpi.comoup.com | Potential to interact with the catalytic cycle, though direct evidence is limited. |

Mechanisms of Selenocysteine Lyase Activity and its Role in Selenium Metabolism

Selenocysteine lyase (SCL), also known as selenocysteine β-lyase, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a specific role in selenium metabolism. researchgate.netwikipedia.org It catalyzes the decomposition of L-selenocysteine into L-alanine and elemental selenium (Se⁰). researchgate.netnih.gov This elemental selenium can then be reduced to hydrogen selenide (H₂Se), which serves as the selenium source for the synthesis of new selenoproteins. nih.gov

The enzyme exhibits high specificity for L-selenocysteine and does not act on its sulfur-containing counterpart, L-cysteine. researchgate.netwikipedia.org This specificity is attributed to key amino acid residues within the active site, such as Asp146 in human SCL. wikipedia.org The catalytic mechanism involves the formation of a Schiff base between the amino group of selenocysteine and the PLP cofactor. nih.gov This is followed by the removal of the α-hydrogen of selenocysteine by a basic residue at the active site. nih.gov Subsequently, the selenium atom is eliminated, leading to the formation of L-alanine. nih.gov

The primary proposed function of SCL is in the recycling of selenium from the degradation of selenoproteins. researchgate.netwikipedia.org When selenoproteins are broken down, they release selenocysteine. SCL then acts on this selenocysteine to liberate elemental selenium, which can be re-utilized for the synthesis of new selenoproteins via the selenophosphate pathway. researchgate.netmdpi.com This recycling pathway is crucial for maintaining selenium homeostasis within the organism.

Interplay with Intracellular Signaling Pathways

Regulation of Cellular Redox Homeostasis

This compound, through its redox activity, can significantly influence intracellular signaling pathways that are sensitive to the cellular redox state. Selenoproteins are key regulators of cellular redox homeostasis. researchgate.netqut.edu.au

The ability of this compound to catalyze the oxidation of glutathione (GSH) directly impacts the GSH/GSSG ratio, a critical determinant of the cellular redox environment. nih.gov A shift in this ratio can modulate the activity of various redox-sensitive proteins and transcription factors.

Furthermore, the interaction of this compound and its reduced form, selenocysteamine, with reactive oxygen species (ROS) plays a role in redox signaling. Selenocysteamine can reduce oxygen to produce superoxide, which can then be further reduced to hydrogen peroxide. nih.gov While this can contribute to oxidative stress, it also means that this compound can participate in the complex network of ROS-mediated signaling.

Selenoproteins, whose synthesis is dependent on an adequate selenium supply, are central to maintaining redox balance. nih.govnih.gov For instance, glutathione peroxidases and thioredoxin reductases are critical antioxidant enzymes that protect cells from oxidative damage. nih.govscielo.br By providing a source of selenium (following its metabolic conversion), this compound can indirectly support the function of these enzymes and thereby contribute to the regulation of redox homeostasis. The expression and activity of these selenoproteins are often upregulated in response to oxidative stress. researchgate.net

Molecular Basis of Cellular Responses to this compound and Selenocysteine in Model Systems

In model systems, the cellular responses to this compound and selenocysteine are multifaceted and depend on the specific compound and its concentration.

Selenocysteine has been shown to induce an increase in hydrogen peroxide production and compromise cell viability at higher concentrations in MCF-7 breast cancer cells. mdpi.com This pro-oxidant effect is in contrast to selenomethionine (B1662878), which did not significantly increase hydrogen peroxide production at lower concentrations. mdpi.com The different cellular responses are attributed to their distinct metabolic pathways; selenocysteine can be readily reduced to generate hydrogen selenide, a key precursor for selenoprotein synthesis but also a potentially toxic compound. mdpi.com

Studies using methanogenic archaea have demonstrated that exposure to oxidative stress leads to an increased incorporation of selenocysteine into proteins. biorxiv.org This suggests a dynamic response where the selenoproteome is expanded to counteract oxidative damage. biorxiv.org This adaptive mechanism highlights the importance of selenium availability in responding to redox challenges.

This compound has been shown to react with the thiol groups of metallothionein, leading to the release of zinc. pnas.org This interaction involves the formation of a mixed selenodisulfide and the in-situ generation of selenocysteamine. pnas.org This demonstrates a direct interaction with a key protein involved in metal homeostasis and cellular defense, indicating a potential mechanism by which this compound can elicit cellular responses.

| Compound | Model System | Observed Cellular Response | Molecular Basis |

| This compound | In vitro (with Metallothionein) | Zinc release from metallothionein. pnas.org | Reaction with thiol groups, formation of mixed selenodisulfide and selenocysteamine. pnas.org |

| Selenocysteine | MCF-7 breast cancer cells | Increased hydrogen peroxide, decreased cell viability at high concentrations. mdpi.com | Pro-oxidant effects, potential for generation of toxic metabolites. mdpi.com |

| Selenocysteine | Methanogenic archaea | Increased incorporation into proteins under oxidative stress. biorxiv.org | Adaptive response to enhance the antioxidant capacity of the selenoproteome. biorxiv.org |

Biosynthesis and Incorporation of Selenocysteine in Biological Systems

Genetic Encoding and Translational Machinery for Selenocysteine (B57510)

The incorporation of selenocysteine into proteins is a remarkable example of translational recoding, where the standard genetic code is temporarily redefined. wikipedia.orgcharite.de This process is not universal and is found in organisms across all three domains of life: bacteria, archaea, and eukarya. nih.govphysiology.org The machinery responsible for this recoding event is highly specialized and ensures that UGA codons are recognized as signals for selenocysteine insertion only in the context of selenoprotein messenger RNA (mRNA).

The key to recoding the UGA stop codon is a cis-acting RNA structure known as the Selenocysteine Insertion Sequence (SECIS) element. wikipedia.orgphysiology.orgmdpi.com The SECIS element is a stem-loop structure, approximately 60 nucleotides in length, located within the mRNA of selenoproteins. wikipedia.org Its position varies between different domains of life. In bacteria, the SECIS element is typically found immediately downstream of the UGA codon it recodes. wikipedia.orgacs.orgtandfonline.com In contrast, in archaea and eukaryotes, the SECIS element is located in the 3' untranslated region (3' UTR) of the mRNA and can direct the recoding of multiple UGA codons within the same transcript. mdpi.comwikipedia.orgnih.gov

The SECIS element functions by recruiting specific protein factors that are essential for selenocysteine incorporation. mdpi.com In eukaryotes, the SECIS-binding protein 2 (SBP2) binds to the SECIS element. mdpi.commdpi.com This binding is crucial for reprogramming the ribosome to read through the UGA codon. charite.de The interaction between SBP2 and the SECIS element facilitates the recruitment of a specialized elongation factor, eEFSec, which is responsible for delivering the selenocysteine-charged tRNA to the ribosome. nih.gov In bacteria, a single protein called SelB performs the functions of both SBP2 and eEFSec, binding directly to the SECIS element and the selenocysteine-tRNA. tandfonline.comnih.gov The structure of the SECIS element, including conserved nucleotide sequences and a characteristic kink-turn motif, is critical for its function. mdpi.com

The selenium donor for selenocysteine biosynthesis is selenophosphate, which is synthesized from selenide (B1212193) and ATP. plos.orgub.edu This reaction is catalyzed by the enzyme selenophosphate synthetase (SPS). ub.eduresearchgate.net In mammals, there are two forms of this enzyme, SPS1 and SPS2. portlandpress.comnih.gov In vivo studies have demonstrated that SPS2 is essential for generating the selenophosphate required for selenoprotein biosynthesis. portlandpress.comnih.govunl.edu Knockdown of SPS2 severely impairs selenoprotein synthesis, a function that cannot be compensated for by SPS1. nih.govunl.edu This indicates that SPS2 is the primary enzyme for producing the active selenium donor in mammals, while SPS1 may have a different, more specialized role in selenium metabolism. nih.govunl.edu

In bacteria, the enzyme that carries out this function is called SelD. portlandpress.comnih.govunl.edu The synthesis of selenophosphate is a critical control point in selenium metabolism, linking the availability of selenium to the production of selenoproteins. ub.edu The selenocysteine synthesis machinery involves a complex of proteins. In eukaryotes, after being synthesized on its tRNA, the selenocysteine-tRNA (Sec-tRNA(Sec)) is delivered to the ribosome by the elongation factor eEFSec, which forms a complex with SBP2 bound to the SECIS element. nih.govresearchgate.net

The transfer RNA for selenocysteine, tRNA(Sec), is unique and possesses several features that distinguish it from canonical tRNAs. wikipedia.org It is one of the longest tRNAs, consisting of 90-100 nucleotides in eukaryotes. nih.govmdpi.com Its secondary structure is also unusual. While most tRNAs have a 7-base-pair acceptor stem and a 5-base-pair T-stem (a 7/5 structure), eukaryotic and archaeal tRNA(Sec) have a 9/4 structure, and bacterial tRNA(Sec) has an 8/5 structure. nih.govoup.com The D-stem of tRNA(Sec) is also longer than in other tRNAs. nih.gov These structural differences are crucial for its specific recognition by the enzymes involved in selenocysteine synthesis and incorporation, preventing it from participating in the general translation elongation cycle. wikipedia.orgnih.gov

The biosynthesis of selenocysteine occurs directly on the tRNA(Sec) molecule. plos.org Initially, tRNA(Sec) is charged with serine by seryl-tRNA synthetase. nih.govnih.gov In bacteria, the seryl-tRNA(Sec) is then directly converted to selenocysteyl-tRNA(Sec) by the enzyme selenocysteine synthase (SelA). plos.orgnih.gov In archaea and eukaryotes, the process involves an additional step: the serine is first phosphorylated by O-phosphoseryl-tRNA(Sec) kinase (PSTK) to form O-phosphoseryl-tRNA(Sec). mdpi.comnih.gov This intermediate is then converted to selenocysteyl-tRNA(Sec) by the enzyme Sep-tRNA:Sec-tRNA synthase (SepSecS), using selenophosphate as the selenium donor. plos.orgmdpi.comnih.gov

Furthermore, tRNA(Sec) undergoes specific biochemical modifications that are important for its function. nih.gov In eukaryotes, these include the modification of uridine (B1682114) at the wobble position 34 to 5-methoxycarbonylmethyluridine (B127866) (mcm5U) and the modification of adenosine (B11128) at position 37 to N6-isopentenyladenosine (i6A). mdpi.com These modifications in the anticodon loop are critical for the efficient recoding of the UGA codon. mdpi.com

Selenoprotein Synthesis and Maturation Pathways

The synthesis of selenoproteins is a highly regulated process that depends on the coordinated action of the specialized translational machinery and the availability of selenium. physiology.orgashpublications.org The process begins with the transcription of a selenoprotein gene, which contains an in-frame UGA codon and a SECIS element in its mRNA. physiology.org During translation, the ribosome pauses at the UGA codon. The SECIS element, through its interaction with SBP2 (in eukaryotes) or SelB (in bacteria), recruits the selenocysteine incorporation machinery. mdpi.comtandfonline.com The specialized elongation factor (eEFSec or SelB) then delivers the charged Sec-tRNA(Sec) to the A-site of the ribosome, allowing the insertion of selenocysteine into the growing polypeptide chain. nih.govnih.gov

The efficiency of selenocysteine incorporation can be influenced by several factors, including the specific selenoprotein being synthesized and the cellular selenium status. wikipedia.org In mammals, there is a hierarchy of selenoprotein synthesis, where some "housekeeping" selenoproteins are prioritized for synthesis when selenium levels are low. researchgate.net After synthesis, selenoproteins fold into their active three-dimensional structures. The selenocysteine residue is typically located in the active site of these proteins, where its unique chemical properties, such as a lower pKa and higher reactivity compared to cysteine, are critical for their function, particularly in redox reactions. nih.govnih.gov

Evolutionary Perspectives on Selenocysteine Incorporation

The use of selenocysteine in proteins is an ancient trait, with evidence of its presence in all three domains of life. nih.govnih.gov However, the distribution of selenocysteine utilization is patchy, suggesting that the trait has been lost in many lineages during evolution. nih.gov The machinery for selenocysteine incorporation, including the UGA codon, the SECIS element, and the specialized elongation factor, shows signs of a common evolutionary origin. nih.gov

One hypothesis suggests that selenocysteine was a later addition to the genetic code, evolving from the existing cysteine utilization pathway. nih.gov The differences in the SECIS element location and the associated protein factors between bacteria and archaea/eukaryotes may represent an evolutionary refinement of the incorporation mechanism. unl.edu The placement of the SECIS element in the 3' UTR in eukaryotes and archaea may have allowed for greater flexibility and efficiency in recoding multiple UGA codons within a single mRNA, as seen in selenoprotein P. nih.govunl.edu The evolution of selenoproteins themselves is a dynamic process, involving the conversion of cysteine-containing proteins to selenoproteins and vice versa. unl.edu The unique redox properties of selenocysteine appear to have provided a selective advantage for its use in specific enzymatic functions, particularly in antioxidant defense. nih.gov

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Selenocystamine and Selenocysteine (B57510) Speciation

Chromatography is a fundamental tool for separating complex mixtures, a necessary step for the accurate analysis of specific selenium species like this compound and its related compound, selenocysteine.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the speciation of non-volatile selenium compounds. nih.govnih.gov Coupled with sensitive detectors, HPLC allows for the separation and quantification of various selenium species within a single analysis. For instance, an HPLC/MS-MS method was developed for the analysis of a mixture containing this compound, Se-methyl-selenocysteine, selenomethionine (B1662878), selenocystine (B224153), and selenoethionine, achieving baseline resolution of all compounds within 16 minutes. nih.gov

In a study on human breast milk, a two-dimensional HPLC column switching system coupled with inductively coupled plasma mass spectrometry (ICP-MS) was used to determine the relative concentrations of different selenium compounds. nih.gov The results showed the order of selenium concentration in colostrum to be glutathione (B108866) peroxidase (GPX) and selenoprotein P (SELENOP) in nearly equal amounts, followed by this compound (SeCA), and then other selenometabolites. nih.gov

The choice of chromatographic mode is critical for effective separation. Ion-pairing reversed-phase HPLC is a common approach. For example, a method for the simultaneous determination of selenomethionine (SeMet) and selenocysteine (SeCys) utilized ion-pairing reversed-phase HPLC-ICP-MS after derivatization. rsc.org Another method used a mobile phase with mixed ion-pair reagents to separate anionic, cationic, and neutral selenium compounds, including this compound, on a reversed-phase column. researchgate.net Size-exclusion chromatography (SEC) is also employed, often in a multidimensional setup, to separate selenocompounds based on their molecular size before further separation by another HPLC mode. rsc.orgrsc.org

Table 1: Examples of HPLC Methods for Selenium Speciation

| Selenium Compounds Analyzed | Chromatographic Method | Detector | Reference |

| This compound, Se-methyl-selenocysteine, selenomethionine, selenocystine, selenoethionine | HPLC with porous graphitic carbon stationary phase | Tandem Mass Spectrometry (MS-MS) | nih.gov |

| Selenoprotein P, Glutathione Peroxidase, this compound | Two-dimensional HPLC (Size Exclusion and Affinity) | ICP-MS | nih.gov |

| Selenocysteine, Selenomethionine | 2D Size-Exclusion Reversed-Phase HPLC | ICP-MS | rsc.orgnih.gov |

| Selenite (B80905), Selenate, Selenocystine, Selenourea, Selenomethionine, Selenoethionine, this compound, Trimethylselenonium ion | Mixed Ion-Pair Reversed-Phase HPLC | Not Specified | researchgate.net |

| Selenocysteine, Selenomethionine, Selenopeptides | Reversed-Phase HPLC and Size-Exclusion Chromatography | ICP-MS | rsc.org |

Gas Chromatography (GC) is the preferred method for the analysis of volatile organoselenium compounds due to its high sensitivity and the fact that it often does not require a derivatization step. unl.eduresearchgate.net This technique is particularly useful for identifying and quantifying compounds like dimethyl selenide (B1212193) (DMSe) and dimethyl diselenide (DMDSe), which are common volatile metabolites. um.es

For non-volatile compounds like this compound and selenoamino acids, a derivatization step is necessary to increase their volatility for GC analysis. researchgate.netnih.gov One method involves the reduction of this compound and selenocystine to their respective amine and cysteine forms, followed by derivatization to make them suitable for GC with flame photometric detection. researchgate.net Another approach uses ethyl chloroformate for derivatization before analysis by GC-ICP-MS. nih.gov

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that can be coupled with GC to preconcentrate volatile analytes from a sample matrix, thereby increasing the sensitivity of the method. um.es

Table 2: GC-based Methods for Selenium Compound Analysis

| Analyte(s) | Derivatization | Detection Method | Key Findings/Application | Reference |

| Dimethylselenide, Dimethyldiselenide | None | Photoionization Detector | High sensitivity detection of volatile selenium compounds. | unl.edu |

| Selenocyst(e)amine, Selenocyst(e)ine, Selenomethionine | Isopropoxycarbonylation | Flame Photometric Detection (FPD) | Selective and sensitive method for selenoamino acids. | researchgate.net |

| Selenoamino acids (SeMeCys, SeMet, SeEth) | Ethyl Chloroformate | ICP-MS | Developed for biological samples with low detection limits. | nih.gov |

| Volatile organic sulfur and selenium compounds | None (HS-SPME) | Atomic Emission Detection | Rapid and solvent-free method for beverage samples. | um.es |

| Seleno-methyl-selenocysteine, Selenomethionine | Ethyl Chloroformate | Mass Spectrometry (MS) | Optimized for biota samples using stir bar sorptive extraction. | nih.gov |

Mass Spectrometry (MS) Applications for Structure Elucidation and Selenometabolite Identification

Mass spectrometry is an indispensable tool in selenium research, providing elemental specificity, structural information, and high sensitivity for the identification and quantification of selenometabolites. rsc.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful elemental detection technique frequently coupled with chromatographic separation methods like HPLC for selenium speciation analysis. nih.govrsc.org This hyphenated technique, HPLC-ICP-MS, offers high separation ability, low detection limits, and good analytical precision. mdpi.com It is widely used for the speciation of selenium in various samples, including food, water, and biological tissues. mdpi.commdpi.comscholaris.ca

The high-energy argon plasma in an ICP-MS instrument is a hard ionization source that efficiently atomizes and ionizes the selenium atoms from the compounds separated by HPLC, allowing for sensitive and element-specific detection. rsc.org However, polyatomic interferences can affect the accuracy of selenium detection, particularly for its most abundant isotope, ⁸⁰Se. mdpi.comscholaris.ca To overcome this, collision/reaction cells within the ICP-MS system can be used to eliminate these interferences. scholaris.caacs.org

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass analyzer that separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube. emissionsanalytics.com A key advantage of TOF-MS is its ability to analyze a full mass range in each pulse with high resolution and sensitivity, making it well-suited for the analysis of complex mixtures and the identification of unknown compounds. emissionsanalytics.com

In the context of selenium research, TOF-MS, particularly when coupled with electrospray ionization (ESI) and HPLC (LC-ESI-TOF-MS), is used for the identification of selenometabolites. researchgate.net Quadrupole-Time-of-Flight (Q-TOF) mass spectrometry, a hybrid instrument, combines the features of a quadrupole mass analyzer with a TOF mass analyzer, enabling both precursor ion selection and high-resolution mass analysis of fragment ions for structural elucidation. nih.govscispace.com This has been instrumental in identifying selenocysteine-containing peptides and new selenium species. nih.govrsc.org Matrix-assisted laser desorption/ionization (MALDI)-TOF-MS is another variation that is particularly useful for the analysis of high-molecular-weight selenocompounds like selenoproteins. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules in solution and in the solid state. For selenium-containing compounds, ⁷⁷Se NMR spectroscopy is particularly valuable. scispace.com The ⁷⁷Se nucleus has a spin of 1/2 and a wide chemical shift range, making it a sensitive probe of the chemical environment around the selenium atom. scispace.comhuji.ac.il

The chemical shift in ⁷⁷Se NMR is highly dependent on factors such as the oxidation state of selenium, the nature of the bonded atoms, and the molecular conformation. scispace.comacs.org This sensitivity allows for detailed structural characterization and conformational analysis of selenocompounds. scispace.com For example, studies on l-selenocystine (B1681614) have shown that the ⁷⁷Se chemical shift is highly sensitive to the C-Se-Se-C dihedral angle. acs.org

While direct observation of the low-abundance ⁷⁷Se nucleus can be challenging, various 1D and 2D NMR experiments, including those that detect couplings to other nuclei like ¹H and ¹³C, can provide a wealth of structural information. huji.ac.ilnorthwestern.edu Despite its power, the application of NMR to the in vivo analysis of selenometabolites like selenophosphate has been limited due to their low concentrations, though detailed structural analyses of chemically synthesized standards have been successfully performed. jst.go.jpjst.go.jp

X-ray Crystallography for Structural Determination of Selenoproteins and Complexes

X-ray crystallography is a cornerstone technique for determining the precise three-dimensional atomic structure of molecules, including selenium-containing compounds and the macromolecules they form complexes with. The heavy selenium atom is particularly useful in this regard, as it can aid in solving the "phase problem" in protein crystallography through methods like Multi-wavelength Anomalous Dispersion (MAD).

Although a crystal structure for this compound itself is not prominently available in public databases, the structure of its close analog, seleno-L-cystine dihydrochloride , has been determined. iucr.org This analysis provided the first small-molecule structural data for a biologically significant compound featuring a –CH₂–Se–Se–CH₂– bridge. iucr.org The study compared bond lengths and angles to its sulfur counterpart, L-cystine dihydrochloride, revealing key geometric parameters of the diselenide bridge. iucr.org Such data is fundamental for understanding the conformation, stability, and steric properties of the diselenide functional group, which would be central to the structure of this compound.

In the broader context of selenoproteins, where selenocysteine (the monomer precursor to selenocystine) is incorporated, X-ray crystallography has been indispensable. For instance, crystal structures have been solved for human selenocysteine tRNA rcsb.orgoup.comnih.gov, the bacterial selenocysteine synthase (SelA) in complex with tRNA(Sec) researchgate.net, and human glutathione peroxidase 4 nih.gov. These studies provide atomic-level insights into how selenium-containing molecules are synthesized, recognized, and utilized in biological systems. oup.comresearchgate.netnih.gov

Interactive Data Table: Crystallographic Data for Seleno-L-cystine dihydrochloride iucr.org

| Parameter | Value |

| Chemical Formula | C₆H₁₄N₂O₄Se₂²⁺·2Cl⁻ |

| Systematic Name | (R,R)-1,1′-dicarboxy-2,2′-(diselanediyl)diethanaminium dichloride |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Se—Se Bond Length | 2.3216 (4) Å |

| C—Se Bond Length | 1.970 (3) Å |

| C—Se—Se Bond Angle | 99.44 (10) ° |

| —C—Se—Se—C— Torsion Angle | -88.59 (13) ° |

Theoretical and Computational Chemistry for Mechanistic and Interaction Studies

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and intermolecular interactions of molecules like this compound, offering insights that complement experimental findings.

Density Functional Theory (DFT) in Understanding Sensing Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms, molecular properties, and spectroscopic data.

While DFT studies focusing specifically on this compound are scarce, research on selenocystine provides a clear blueprint for how such analyses would be conducted. A key study employed DFT calculations to unravel the mechanism of diselenide bridge cleavage in selenocystines. researchgate.net The calculations detailed a multi-step gas-phase reaction involving hydrogen bond transfers and anionic charge transfer, whereas the mechanism in a solution phase was a simpler S_N2 reaction. researchgate.net Such theoretical investigations are crucial for understanding the redox chemistry of the Se-Se bond, which is central to the function of compounds like this compound and their potential roles in sensing reactive species.

DFT has also been extensively applied to the monomer, selenocysteine, to study its metal-binding affinities and the deprotonation of its selenol group upon complexation with ions like Co²⁺. acs.orgacs.orgnih.gov These studies help explain the unique chemical properties conferred by selenium compared to sulfur from both an electronic and thermochemical perspective. acs.orgnih.gov

Molecular Interaction Modeling (e.g., Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design and for studying protein-ligand interactions.

Docking studies involving this compound are not widely reported, but research on related selenium compounds highlights the potential of this approach. For example, a recent in silico study investigated the potential of various selenium compounds, including selenocystine , as inhibitors of the SARS-CoV-2 spike protein and the host protein MAP4. jppres.com The docking simulations calculated the binding affinities and identified key interactions, such as hydrogen bonds, between selenocystine and the target proteins, suggesting its potential as an antiviral agent. jppres.com

Similarly, molecular docking has been used to study how inhibitors bind to selenocysteine-containing enzymes like thioredoxin glutathione reductase (TGR) from parasites. nih.gov In another study, docking simulations helped elucidate how the selenocysteine residue in Selenoprotein H (SELENOH) is critical for its interaction with DNA. researchgate.net These examples demonstrate that docking is a vital tool for generating hypotheses about the biological targets of selenium compounds and the structural basis for their activity, a strategy that would be directly applicable to investigating the potential interactions of this compound.

Interactive Data Table: Molecular Docking Example - Binding Affinities of Selenium Compounds jppres.com

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Selenocystine | SARS-CoV-2 Spike | -7.0 |

| Selenomethionine | SARS-CoV-2 Spike | -7.2 |

| Ethaselen | SARS-CoV-2 Spike | -7.1 |

| Control (Bisoxatin) | SARS-CoV-2 Spike | -7.0 |

| Selenocystine | MAP4 | -6.0 |

| Selenomethionine | MAP4 | -6.2 |

| Ethaselen | MAP4 | -6.2 |

| Control (MAP4) | MAP4 | -6.1 |

Structure Activity Relationships Sar and Comparative Biochemistry

Influence of the Selenium Atom on Reactivity and Electronic Properties

The substitution of sulfur with selenium, its heavier homolog in Group 16 of the periodic table, imparts distinct chemical properties to the resulting molecule. portlandpress.com Although they share similarities, such as available oxidation states, key differences in atomic size, electronegativity, and polarizability result in disparate reactivity. mdpi.comacs.org Selenium's larger atomic size and lower electronegativity make it more nucleophilic than sulfur. mdpi.com This increased nucleophilicity renders selenium-containing compounds more reactive toward electrophiles. mdpi.com

A critical difference lies in the dissociation energy of the respective bonds. The selenol (Se-H) bond is weaker and more readily dissociated than the thiol (S-H) bond, which translates to the higher acidity of selenocysteine (B57510) and its derivatives compared to their cysteine counterparts. mdpi.com Similarly, the diselenide (Se-Se) bond has a lower bond dissociation energy than the disulfide (S-S) bond, making diselenides more susceptible to homolytic cleavage and the subsequent generation of radical species. mdpi.com

These properties mean that selenium-containing compounds are more easily oxidized than their sulfur analogs. mdpi.comrsc.org This heightened reactivity is central to the function of selenoenzymes, which are often involved in redox processes. mdpi.compnas.org The ability of selenium to cycle between reduced and oxidized states without becoming permanently oxidized is a key advantage in its biological roles. researchgate.net

Comparative Analysis of Selenocystamine/Selenocysteine with Cysteine Homologs

The functional differences between this compound and its sulfur analog, cystamine (B1669676), are best understood by comparing their fundamental chemical characteristics, such as acidity, nucleophilicity, and redox potential.

A major distinction between selenols (like selenocysteamine) and thiols (like cysteamine) is their acidity, quantified by the pKa value of the -SeH or -S-H group. The selenol group of selenocysteine has a pKa of approximately 5.2-5.3. acs.orgnumberanalytics.comnih.gov In stark contrast, the thiol group of cysteine has a pKa around 8.3-8.7. acs.orgrsc.orgnumberanalytics.com

This substantial difference in pKa means that at a physiological pH of ~7.4, the selenol group is predominantly in its ionized, selenolate (RSe⁻) form, whereas the thiol group remains largely in its neutral, protonated (RSH) form. rsc.orgpnas.org The ionized selenolate is a significantly more potent nucleophile than the neutral thiol. acs.orgnih.gov This enhanced nucleophilicity under physiological conditions is a primary reason for the increased reactivity of selenocysteine residues in the active sites of enzymes. nih.govnih.gov Quantitative studies have shown that the reaction rates of selenium acting as a nucleophile can be two to three orders of magnitude higher than those of sulfur. acs.org

The redox potentials of selenium compounds also differ significantly from their sulfur counterparts. Selenocysteine-containing proteins generally exhibit a lower redox potential than their cysteine homologs. researchgate.net Specifically, the standard redox potential for the this compound/selenocysteamine pair is more negative than that of the cystamine/cysteamine pair. For instance, the half-wave potential for selenocysteine is -0.212 V, compared to +0.021 V for cysteine. acs.org

This lower redox potential indicates that while diselenides are more stable and difficult to reduce than disulfides, the corresponding selenols are more easily oxidized. acs.orgpnas.org This property is crucial for the catalytic function of antioxidant enzymes like glutathione (B108866) peroxidase (GPx), where the selenocysteine residue must be readily oxidized by peroxides to initiate the catalytic cycle. acs.orgmdpi.com this compound itself has been shown to exhibit GPx-like activity. researchgate.net It can efficiently oxidize thiols, such as those in metallothionein (B12644479), releasing zinc more than twice as effectively as cystamine under identical conditions. pnas.org This reaction proceeds through a thiol/diselenide interchange, generating the catalytically active selenocysteamine in situ. pnas.org

Effects of Specific Structural Modifications on Biochemical Activity

The biochemical activity of selenocysteine-containing molecules can be tuned by specific structural modifications. Studies on Se-substituted L-selenocysteine conjugates reveal clear structure-activity relationships. acs.org When tested as substrates for renal cysteine conjugate β-lyases, different substituents on the selenium atom significantly altered the enzyme kinetics. acs.org

The research demonstrated that Se-substituted L-selenocysteine conjugates are excellent substrates for these enzymes, characterized by low apparent Km and high Vmax values. acs.org Notably, benzyl-substituted Se-conjugates were found to be better substrates than both phenyl- and alkyl-substituted variants, indicating a specific preference by the enzyme's active site. acs.org In contrast, the corresponding sulfur-containing L-cysteine S-conjugates were such poor substrates that their enzyme kinetics could not be properly determined, highlighting the profound impact of the selenium atom. acs.org

Furthermore, the introduction of selenium into larger biomolecules, such as proteins or polysaccharides, is a known method for modifying their structure and enhancing biological activity. mdpi.commdpi.com These modifications leverage the unique redox and reactive properties of selenium to create novel functionalities. mdpi.com

Advanced Research Models and Methodologies

In Vitro Biochemical and Biophysical Assay Systems for Mechanistic Investigations

To understand the fundamental chemical and physical interactions of selenocystamine at a molecular level, researchers employ a range of in vitro biochemical and biophysical assays. reactionbiology.com These cell-free systems are crucial for isolating specific variables and determining the compound's intrinsic properties and mechanisms of action without the complexity of a cellular environment. bioduro.comnih.gov

Biochemical assays are essential for evaluating how this compound interacts with biological targets like enzymes and receptors. bioduro.comwuxibiology.com These assays can measure binding affinity, enzyme activity, and the mechanism of action, providing precise and reproducible data that guide further research. bioduro.com For instance, studies have characterized the ability of various selenium compounds, including this compound, to release selenium and enhance the expression and activity of glutathione (B108866) peroxidase (in vitro). acs.org Another key application is in studying thiol-disulfide exchange reactions, where selenocystine (B224153), a compound structurally similar to this compound, has been shown to catalyze these exchanges under physiological pH, mimicking the action of enzymes like thioredoxin reductase. nih.gov

Biophysical assays complement biochemical studies by providing detailed information on the physical aspects of molecular interactions. reactionbiology.comnih.gov Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) allow for the precise measurement of binding kinetics (kₐ, kₑ), affinity (K₋), and the thermodynamic profile of interactions between this compound and its target molecules. reactionbiology.comnih.govpharmaron.com These methods are highly sensitive and essential for confirming hits from initial screenings and for the detailed characterization of lead compounds. pharmaron.comeurofinsdiscovery.com

Table 1: In Vitro Assay Systems for this compound Research

| Assay Type | Principle | Parameters Measured | Application for this compound |

|---|---|---|---|

| Biochemical Assays | |||

| Enzyme Activity Assays | Measures the rate of an enzyme-catalyzed reaction in the presence of the compound. | Enzyme inhibition (IC₅₀), activation, mechanism of inhibition (Ki). wuxibiology.com | Investigating the effect of this compound on enzymes like glutathione peroxidase and thioredoxin reductase. acs.org |

| Thiol-Disulfide Exchange | Monitors the exchange between thiol and disulfide groups, often using spectrophotometry. | Catalytic rate, equilibrium position. | Assessing the catalytic potential of this compound in redox reactions, similar to selenocystine. nih.gov |

| Biophysical Assays | |||

| Surface Plasmon Resonance (SPR) | Detects changes in molecular mass on a sensor surface as molecules bind. | Association rate (kₐ), dissociation rate (kₑ), dissociation constant (K₋). reactionbiology.com | Quantifying the binding kinetics and affinity of this compound to specific protein targets. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Dissociation constant (K₋), binding enthalpy (ΔH), binding stoichiometry. | Characterizing the thermodynamics of this compound's interaction with macromolecules. |

| Microscale Thermophoresis (MST) | Measures changes in the movement of fluorescently labeled molecules along a temperature gradient upon ligand binding. | Dissociation constant (K₋). | Determining the binding affinity of this compound in solution, requiring minimal sample. |

Cell-Based Study Models for Elucidating Cellular Responses

A key area of investigation is the role of this compound in modulating cellular redox homeostasis. mdpi.com Selenium is a vital component of selenoproteins, such as glutathione peroxidases (GPXs), which are crucial for protecting cells against oxidative damage. nih.govusp.br Cell culture studies have demonstrated that selenium supplementation can protect cells from oxidative stress-induced death by supporting the expression and activity of selenoproteins. nih.gov For example, selenium can fortify cells against ascorbate-induced cytotoxicity, a process that involves the generation of hydrogen peroxide. nih.gov

Furthermore, cell-based models are used to investigate the mechanisms of selenium uptake. Studies have shown that the cellular uptake of selenite (B80905), a related inorganic selenium compound, is dependent on extracellular reduction by thiols like cysteine. pnas.org The efficacy of this process is linked to the activity of the xc⁻ cystine/glutamate antiporter and multidrug resistance proteins (MRPs), which are often overexpressed in cancer cells. pnas.org These findings suggest that the cellular microenvironment and specific transport systems play a crucial role in the biological activity of selenium compounds.

Table 2: Cell-Based Models and Cellular Responses to Selenium Compounds

| Cell Model | Cellular Process Investigated | Key Findings |

|---|---|---|

| Cancer Cell Lines (e.g., HCT116) | Oxidative Stress Response | Selenium supplementation protects cells from pharmacologic ascorbate (B8700270) by increasing GPX activity, thereby reducing oxidative damage. nih.gov |

| Lung Cancer Cell Lines (e.g., H157, U2020) | Selenium Uptake and Cytotoxicity | Selenium uptake and subsequent cytotoxicity are dependent on the extracellular reduction of selenite by secreted thiols, primarily cysteine. pnas.org |

| Various Cell Lines | Selenoprotein Expression | The expression of selenoproteins like GPX and Thioredoxin Reductase (TxnRd) is enhanced by selenium supplementation, bolstering cellular antioxidant defenses. nih.gov |

Utilization of this compound and its Derivatives as Biochemical Probes

The unique chemical properties of the selenium atom, particularly its redox activity and nucleophilicity, have made this compound and its derivatives valuable as biochemical probes for studying biological systems. nih.govsemanticscholar.org These probes are designed to detect and visualize specific bioactive molecules, ions, or cellular events with high sensitivity and selectivity. acs.orgnih.gov

A significant application is the development of fluorescent probes. Organoselenium compounds can be incorporated into fluorophore structures to create sensors that respond to changes in the cellular redox environment. acs.org For example, probes have been designed where the selenium atom's oxidation state modulates the fluorescence output. acs.orgsemanticscholar.org The selenide (B1212193) form may be non-fluorescent, but upon oxidation by reactive oxygen species (ROS) like peroxynitrite (ONOO⁻), it is converted to a fluorescent selenoxide. acs.org This "switch-on" mechanism allows for real-time imaging of oxidative stress in living cells. acs.orgsemanticscholar.org This process can often be reversed by cellular reductants like glutathione (GSH), enabling the monitoring of dynamic redox cycles. acs.org

Beyond ROS detection, selenium-based probes have been engineered to detect toxic metal ions such as mercury (Hg²⁺). acs.orgsemanticscholar.org The mechanism often involves a deselenylation reaction, where the strong affinity of mercury for selenium leads to the formation of mercury selenide (HgSe) and the release of a fluorescent reporter molecule. acs.org

Furthermore, the selenocysteine (B57510) moiety, which can be generated from this compound, has been used as a latent bioorthogonal electrophilic probe. nih.gov This strategy involves the chemical conversion of the selenocysteine side chain into dehydroalanine (B155165) (Dha), a reactive group that can covalently trap specific enzymes, such as deubiquitylating enzymes (DUBs), allowing for their identification and characterization. nih.govresearchgate.net

Table 3: Examples of Selenium-Based Biochemical Probes

| Probe Type | Target Analyte | Mechanism of Action | Application |

|---|---|---|---|

| Fluorescent Redox Probes | Reactive Oxygen Species (e.g., ONOO⁻, O₂•⁻) | Oxidation of a non-fluorescent selenide to a fluorescent selenoxide "switches on" the signal. acs.org | Real-time imaging of oxidative stress and reductive repair cycles in living cells. acs.orgsemanticscholar.org |

| Fluorescent Ion Probes | Mercury Ions (Hg²⁺) | Deselenylation reaction where Hg²⁺ abstracts the selenium atom, releasing a fluorescent molecule. acs.org | Detection and imaging of toxic mercury ions in biological samples. acs.orgsemanticscholar.org |

| Enzyme Activity Probes | Deubiquitylating Enzymes (DUBs) | Oxidative or alkylative elimination of a selenocysteine residue to generate a reactive dehydroalanine (Dha) that covalently binds to the enzyme's active site. nih.gov | Activity-based profiling and identification of specific DUBs associated with disease. nih.govresearchgate.net |

| Biothiol Probes | Selenocysteine (Sec) | Exploiting the lower pKa of selenocysteine compared to other biothiols to achieve selective reaction and fluorescence enhancement in specific pH microenvironments (e.g., lysosomes). nih.gov | Selective monitoring of selenocysteine over more abundant thiols like glutathione in subcellular organelles. nih.gov |

Development of Artificial Selenoproteins and Peptidomimetics for Functional Mimicry

A primary goal in selenium research is to understand the structure and function of natural selenoproteins, which possess potent antioxidant and catalytic activities. mdpi.com However, producing recombinant selenoproteins for study is challenging due to the complexity of the genetic machinery required for selenocysteine incorporation. nih.govresearchgate.net To overcome this, researchers are developing artificial selenoproteins and smaller, more stable peptidomimetics that mimic their function. mdpi.com

One strategy involves the semi-synthesis of selenoenzymes. This can be achieved by mutating a specific amino acid, such as cysteine, in an existing protein scaffold (e.g., Glutathione S-transferase) and then chemically converting it into selenocysteine. mdpi.com This approach allows for the site-specific incorporation of the catalytic selenium atom into a stable protein structure, creating an artificial enzyme with tailored properties. mdpi.com Total chemical synthesis of human selenoproteins has also been achieved, providing access to homogenous protein samples for detailed biological characterization. rsc.org

Peptidomimetics are small molecules designed to replicate the structure and function of a peptide's active site but with improved stability and bioavailability. wikipedia.org In the context of this compound, peptidomimetics can be designed to mimic the catalytic center of selenoenzymes like glutathione peroxidase (GPx). mdpi.com These mimics often incorporate a selenium-containing moiety into a non-peptide scaffold. cam.ac.uk The goal is to create a molecule that can catalytically reduce hydroperoxides using glutathione, just like the natural enzyme, but is more resistant to degradation. mdpi.com The development of such functional mimics is a cornerstone for creating novel biomimetic drugs and materials. mdpi.comnih.govresearchgate.net

Table 4: Approaches for Functional Mimicry of Selenoproteins

| Approach | Description | Key Features | Goal / Application |

|---|---|---|---|

| Artificial Selenoenzymes | Construction of new enzymes by incorporating selenium into existing protein scaffolds or through total chemical synthesis. mdpi.comrsc.org | Site-specific incorporation of selenocysteine; combines the catalytic power of selenium with a stable protein fold. mdpi.com | To study the catalytic mechanism of selenoproteins and develop novel biocatalysts. mdpi.com |

| Selenium-Containing Catalytic Antibodies | Generation of antibodies that contain a selenium moiety and are capable of catalyzing specific reactions. | Combines the specificity of antibodies with the catalytic activity of selenium. | Creating highly specific catalysts for research and therapeutic applications. |

| Peptidomimetics | Small, non-peptide molecules designed to mimic the active site and function of a natural peptide or protein. wikipedia.org | Enhanced stability against proteolysis, improved bioavailability, diverse chemical structures. researchgate.net | Development of stable, drug-like molecules that replicate the antioxidant function of selenoproteins like GPx. mdpi.com |

| Selenium-Containing Molecularly Imprinted Polymers | Polymers created with "memory" for a specific molecule, incorporating selenium for catalytic activity. | High selectivity for a target substrate; robust and reusable. | Designing synthetic catalysts with enzyme-like specificity. |

Emerging Research Directions and Future Perspectives

Elucidating Complex Selenoprotein Interaction Networks

The human genome contains 25 known selenoprotein genes, and while some of these proteins are well-characterized, the functions of nearly half remain elusive. acs.orgnih.gov A significant frontier in selenium research is the mapping and understanding of the complex interaction networks in which these selenoproteins operate.